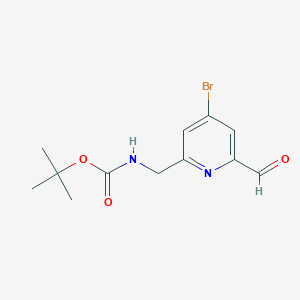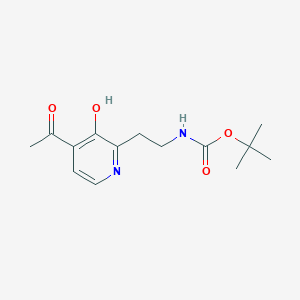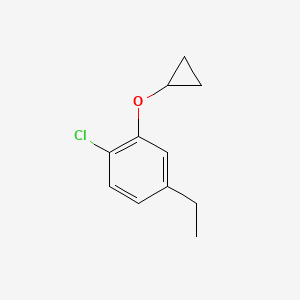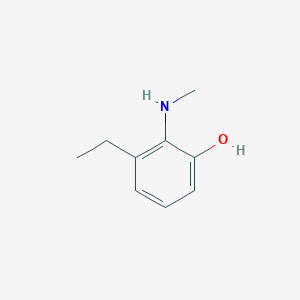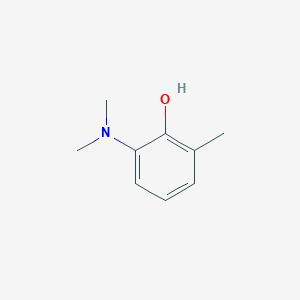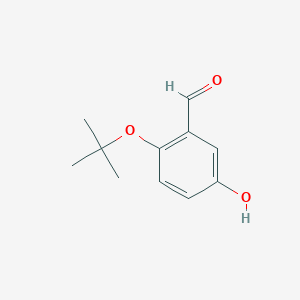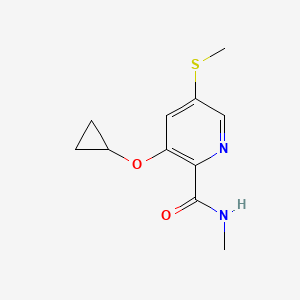![molecular formula C6H6ClNO2 B14847644 2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)
2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole is a heterocyclic compound that features a fused ring system containing oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloromethyl-4H,6H,7H-pyrano[3,4-D][1,3]oxazole with suitable reagents to form the desired compound . The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted pyrano[3,4-D][1,3]oxazole compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine: This compound shares a similar fused ring system and is studied for its potential as a hedgehog signaling pathway inhibitor.
Pyrano[2,3-f]chromene-4,8-dione: Known for its anticancer properties, this compound also features a fused ring system with oxygen atoms.
Uniqueness
2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole is unique due to the presence of both chlorine and nitrogen atoms in its structure, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H6ClNO2 |
|---|---|
Molekulargewicht |
159.57 g/mol |
IUPAC-Name |
2-chloro-6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazole |
InChI |
InChI=1S/C6H6ClNO2/c7-6-8-4-3-9-2-1-5(4)10-6/h1-3H2 |
InChI-Schlüssel |
NTHBIMNJRYPVFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1OC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


